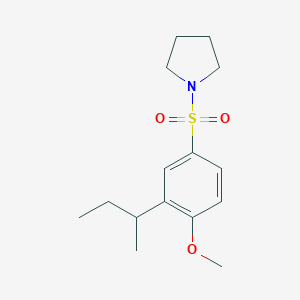
N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide, also known as BDMBS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDMBS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Scientific Research Applications
N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to possess antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Mechanism of Action
The mechanism of action of N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of several enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound has been shown to inhibit the activity of topoisomerases, which are enzymes involved in the unwinding and winding of DNA during replication. It has also been found to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. This compound has been found to induce oxidative stress in cancer cells, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell death. In addition, this compound has been found to inhibit the replication of viruses by interfering with their ability to synthesize DNA.
Advantages and Limitations for Lab Experiments
N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide has several advantages for lab experiments, including its potent anticancer and antiviral activity, as well as its relatively low toxicity. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in animal models, so its safety and efficacy in vivo are not well established.
Future Directions
There are several future directions for the study of N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide. One area of research could focus on improving the solubility of this compound in aqueous solutions, which would make it easier to administer in vivo. Another area of research could focus on studying the safety and efficacy of this compound in animal models, which would provide valuable information for potential clinical trials. In addition, future research could focus on identifying the specific enzymes and pathways targeted by this compound, which would provide a better understanding of its mechanism of action and potential therapeutic applications. Finally, research could focus on developing novel derivatives of this compound with improved potency and selectivity for specific targets.
Synthesis Methods
The synthesis of N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide involves the reaction of 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by column chromatography to obtain pure this compound.
properties
Molecular Formula |
C17H21NO3S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-4-21-16-10-13(2)14(3)11-17(16)22(19,20)18-12-15-8-6-5-7-9-15/h5-11,18H,4,12H2,1-3H3 |
InChI Key |
YFCNMXJWALRGBR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)









